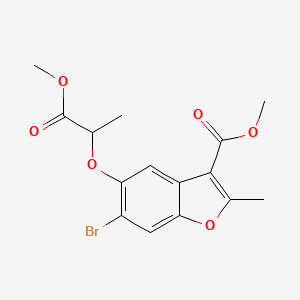![molecular formula C15H15Br2NO B4933257 1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4933257.png)
1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide
Descripción general
Descripción
1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide, commonly known as BPEC, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt with a molecular formula of C15H17BrN2O. BPEC has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
1. Crystal Structure Studies
The compound 1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide has been utilized in crystallography to understand nonclassical noncovalent interactions. For instance, AlDamen and Haddad (2011) studied the crystal structure of a related compound, highlighting the role of nonclassical noncovalent interaction between aryl bromine and ionic metal bromide in structural control (AlDamen & Haddad, 2011).
2. Synthesis of Indolizines
In the field of organic synthesis, this compound is a precursor in the production of indolizines. Sarkunam and Nallu (2005) demonstrated that reacting 4-dimethylaminopyridine (DMAP) with 2-bromoacetophenone(s) produces 1-[2-(4-substitutedphenyl)-2-oxoethyl]-4-(dimethylamino)pyridinium bromide, which is a key step in synthesizing various indolizines (Sarkunam & Nallu, 2005).
3. Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have shown significant anti-tyrosinase activities. Kwong et al. (2017) synthesized a series of related compounds and found that some exhibited anti-tyrosinase activities comparable to the standard inhibitor kojic acid (Kwong et al., 2017).
4. Dye Synthesis and Spectroscopy
The compound is also used in the synthesis of dyes and for spectroscopic analysis. Yelenich et al. (2016) synthesized a new biscyanine dye using a derivative of this compound and analyzed its electronic spectrum (Yelenich et al., 2016).
5. Liquid Crystalline Studies
It has applications in the study of liquid crystals as well. Cui, Sapagovas, and Lattermann (2002) synthesized a range of pyridinium bromides, including derivatives of this compound, to study their phase behavior as ionic liquid crystals (Cui, Sapagovas, & Lattermann, 2002).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(3,5-dimethylpyridin-1-ium-1-yl)ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrNO.BrH/c1-11-7-12(2)9-17(8-11)10-15(18)13-3-5-14(16)6-4-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMJFWXZVKDMDS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
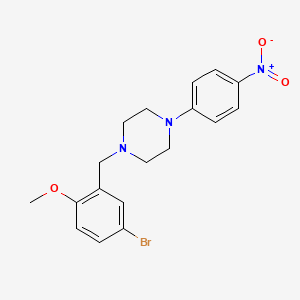
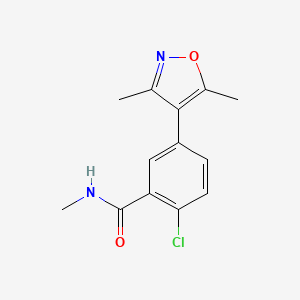
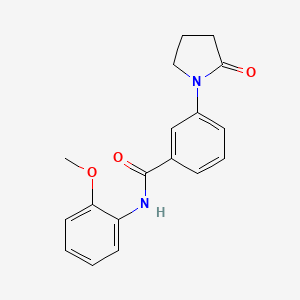
![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B4933208.png)
![N~1~-(4-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4933213.png)
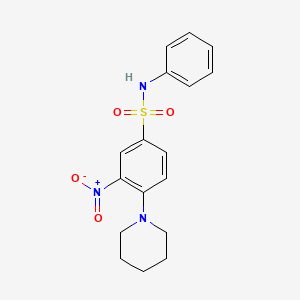
![1,3-dicyclohexyl-5-{[(3,4-dichlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933221.png)
![10-acetyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933226.png)
![1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B4933239.png)
![1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4933250.png)
![2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4933271.png)
